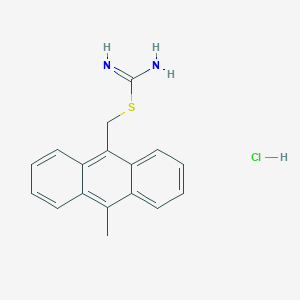

(10-Methylanthracen-9-yl)methyl carbamimidothioate hydrochloride

概要

説明

NSC 146109 (塩酸塩) は、腫瘍抑制タンパク質 p53 の小分子活性化剤です。 これは、p53 の負の調節因子である MDMX を標的とするシュードウレア誘導体であり、p53 を活性化し、アポトーシス誘導遺伝子の発現を誘導することにより、癌細胞のアポトーシスを促進します 。 この化合物は、癌細胞に細胞死を誘導する能力があるため、乳癌研究において可能性を示しています .

準備方法

合成経路と反応条件

NSC 146109 (塩酸塩) の合成には、(10-メチルアントラセン-9-イル)メチルカルバミミドチオアート塩酸塩の調製が含まれます。 合成経路には通常、次の手順が含まれます :

カルバミミドチオアートエステルの形成: これは、10-メチルアントラセンを適切なチオカルバモイルクロリドと制御された条件下で反応させることから始まります。

塩酸塩の形成: 得られたカルバミミドチオアートエステルを次に塩酸で処理して塩酸塩を形成します。

工業的生産方法

NSC 146109 (塩酸塩) の特定の工業的生産方法は広く文書化されていませんが、一般的なアプローチは、ラボでの合成プロセスをスケールアップすることです。これには、反応条件の最適化、工業グレードの試薬の使用、および一貫した製品品質と収量を確保するための大型反応器の採用が含まれます。

化学反応の分析

反応の種類

NSC 146109 (塩酸塩) は、主に次のタイプの反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化誘導体を生成することができます。

還元: 還元反応により、化合物をその還元型に変換することができます。還元型は、異なる生物活性を持つ可能性があります。

置換: この化合物は、置換反応を起こすことができます。置換反応では、官能基が他の基に置き換えられ、活性を変える可能性があります。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を、制御された条件下で使用することができます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 目的の置換に応じて、さまざまな求核剤や求電子剤を使用することができます。

形成される主要な生成物

これらの反応から形成される主要な生成物には、NSC 146109 (塩酸塩) の酸化誘導体、還元型、および置換類似体があります。

科学研究への応用

NSC 146109 (塩酸塩) は、以下を含むがこれに限定されない、幅広い科学研究への応用を持っています :

化学: p53 の活性化とその下流の影響を調べるためのツール化合物として使用されます。

生物学: アポトーシスと細胞周期制御を調べるための細胞生物学研究で使用されます。

医学: 特に乳癌研究において、癌治療のための潜在的な治療薬です。

産業: 新規抗癌剤の開発と、創薬における基準化合物として使用されます。

科学的研究の応用

Anti-Glioma Activity

Recent studies have highlighted the compound's effectiveness against glioblastoma multiforme (GBM), a highly aggressive brain tumor. In vitro assays using U87 glioma cells have shown that analogs of (10-methylanthracen-9-yl)methyl carbamimidothioate exhibit significant cytotoxic effects, with some derivatives demonstrating IC50 values lower than 2 µM. Notably, certain analogs showed inhibition rates exceeding 90% at concentrations of 10 µM .

Table 1: Anti-Glioma Activity of Selected Analog Compounds

| Compound | IC50 (µM) | Inhibition Rate (%) at 10 µM |

|---|---|---|

| XI-011 | <2 | 91.8 |

| 13e | 0.53 | 93.3 |

| 14a | 1.63 | 88.6 |

| Doxorubicin (DOX) | 0.44 | 81.1 |

Broader Cancer Applications

Beyond glioblastoma, (10-methylanthracen-9-yl)methyl carbamimidothioate has shown potential against other cancer types, including cervical and breast cancers. In studies involving HeLa and MCF-7 cell lines, the compound exhibited comparable or superior anti-cancer activity relative to traditional chemotherapeutics like doxorubicin . The structural modifications of the anthracenyl skeleton have been explored to enhance potency and selectivity against various cancer cell lines.

Synthesis and Structural Variations

The synthesis of (10-methylanthracen-9-yl)methyl carbamimidothioate involves several steps, including the bromination of anthracene derivatives and subsequent reactions with thiourea compounds. Variations in substituents on the anthracene core have been systematically studied to optimize anti-cancer activity while minimizing toxicity to normal cells .

Table 2: Synthesis Overview

| Step | Reaction Type | Yield (%) |

|---|---|---|

| Bromination of anthracene | Electrophilic substitution | 80 |

| Mannich reaction with paraformaldehyde/HCl | Condensation reaction | 60-62 |

| Final substitution with thiourea derivatives | Nucleophilic substitution | Varies |

Future Directions and Research Needs

Despite promising results, further research is necessary to fully elucidate the pharmacokinetics and long-term efficacy of (10-methylanthracen-9-yl)methyl carbamimidothioate in clinical settings. Future studies should focus on:

- In vivo efficacy : Testing the compound in animal models to assess its therapeutic potential.

- Combination therapies : Exploring synergistic effects with other chemotherapeutic agents.

- Mechanistic studies : Investigating the detailed molecular pathways affected by this compound.

作用機序

NSC 146109 (塩酸塩) は、腫瘍抑制タンパク質 p53 を活性化することにより効果を発揮します。 メカニズムには、次の手順が含まれます :

MDMX への結合: この化合物は MDMX に結合し、p53 との相互作用を阻害します。

p53 の活性化: この阻害により、p53 が安定化され、活性化されます。

アポトーシスの誘導: 活性化された p53 は、アポトーシス誘導遺伝子の発現を誘導し、癌細胞でアポトーシスを引き起こします。

類似化合物の比較

類似化合物

NSC 23766: p53 経路を標的とする別の小分子阻害剤ですが、作用機序が異なります。

Nutlin-3: p53 を活性化しますが、異なる結合部位を通じて活性化する、よく知られた MDM2 阻害剤です。

RITA (NSC 652287): p53 の分解を阻止することにより、p53 を再活性化する化合物です。

独自性

NSC 146109 (塩酸塩) は、MDMX を特異的に標的とする能力と、乳癌細胞でアポトーシスを誘導する能力により、独自性があります。 他の p53 活性化剤とは異なり、正常細胞よりも腫瘍細胞に対して選択性を示しており、癌研究の有望な候補となっています .

類似化合物との比較

Similar Compounds

NSC 23766: Another small-molecule inhibitor that targets the p53 pathway but has a different mechanism of action.

Nutlin-3: A well-known MDM2 inhibitor that also activates p53 but through a different binding site.

RITA (NSC 652287): A compound that reactivates p53 by preventing its degradation.

Uniqueness

NSC 146109 (hydrochloride) is unique due to its specific targeting of MDMX and its ability to induce apoptosis in breast cancer cells. Unlike other p53 activators, it has shown selectivity for tumor cells over normal cells, making it a promising candidate for cancer research .

生物活性

(10-Methylanthracen-9-yl)methyl carbamimidothioate hydrochloride, also known as NSC 146109, is a small-molecule compound recognized for its significant biological activity, particularly as an activator of the tumor suppressor protein p53. This compound has garnered attention in cancer research due to its ability to induce apoptosis in cancer cells by targeting the MDMX protein, a negative regulator of p53.

The primary mechanism through which NSC 146109 exerts its biological effects involves the inhibition of MDMX, leading to the activation of p53. This activation promotes the expression of pro-apoptotic genes, facilitating programmed cell death in tumor cells. The compound's interaction with MDMX is crucial, as it enhances the stability and activity of p53, which is often mutated or dysfunctional in cancer cells.

Properties

- Molecular Weight : 316.8 g/mol

- CAS Number : 59474-01-0

- Solubility : Soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM) .

Biological Activities

NSC 146109 has been studied for various biological activities, including:

Case Studies and Experimental Data

-

Antitumor Efficacy :

- In vitro studies have shown that NSC 146109 effectively induces apoptosis in HepG2 liver carcinoma cells and breast cancer cell lines. The mechanism involves caspase activation and upregulation of p53 target genes .

- A comparative study indicated that NSC 146109's cytotoxicity was superior to that of Adriamycin (IC50 = 4.50 ± 0.2 µM), highlighting its potential as a selective anticancer agent .

- Molecular Docking Studies :

- Comparative Analysis with Similar Compounds :

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H16N2S.HCl |

| Molecular Weight | 316.8 g/mol |

| CAS Number | 59474-01-0 |

| Solubility | DMSO (100 mM), Ethanol (10 mM) |

| Biological Activity | Observations |

|---|---|

| Antitumor Activity | IC50 against HepG2: ~3.57 µM; more effective than Adriamycin |

| Antimicrobial Activity | Sensitive against Staphylococcus aureus and Candida albicans |

| Antioxidant Potential | Exhibits radical scavenging activity comparable to vitamin C |

特性

IUPAC Name |

(10-methylanthracen-9-yl)methyl carbamimidothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S.ClH/c1-11-12-6-2-4-8-14(12)16(10-20-17(18)19)15-9-5-3-7-13(11)15;/h2-9H,10H2,1H3,(H3,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBMUYOXJUCEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CSC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59474-01-0 | |

| Record name | Pseudourea, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。